2-Ethyl-6-methylisonicotinic acid ethyl ester

Description

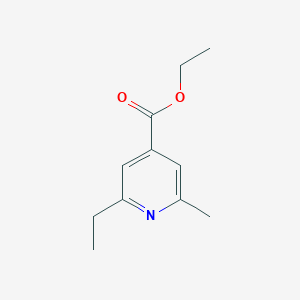

2-Ethyl-6-methylisonicotinic acid ethyl ester is an organic compound with the molecular formula C11H15NO2. It is a derivative of isonicotinic acid, characterized by the presence of ethyl and methyl groups at the 2 and 6 positions, respectively.

Properties

IUPAC Name |

ethyl 2-ethyl-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-10-7-9(6-8(3)12-10)11(13)14-5-2/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTICPLETDDEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=C1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methylisonicotinic acid ethyl ester typically involves the esterification of 2-Ethyl-6-methylisonicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-Ethyl-6-methylisonicotinic acid+EthanolAcid Catalyst2-Ethyl-6-methylisonicotinic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation, ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methylisonicotinic acid ethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and ethanol in the presence of an acid or base.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-Ethyl-6-methylisonicotinic acid and ethanol.

Reduction: 2-Ethyl-6-methylisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Ethyl-6-methylisonicotinic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methylisonicotinic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 2-Ethylisonicotinic acid ethyl ester

- 6-Methylisonicotinic acid ethyl ester

- Isonicotinic acid ethyl ester

Uniqueness

2-Ethyl-6-methylisonicotinic acid ethyl ester is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to its analogs, making it a valuable compound for various applications .

Biological Activity

2-Ethyl-6-methylisonicotinic acid ethyl ester (CAS Number: 1122091-59-1) is an organic compound belonging to the class of isonicotinic acid derivatives. Its unique substitution pattern, featuring an ethyl group at the 2-position and a methyl group at the 6-position of the pyridine ring, may confer distinct pharmacological properties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

- Chemical Formula : C₁₁H₁₅NO₂

- Molecular Weight : Approximately 193.25 g/mol

The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural properties. Preliminary studies suggest various biological activities, particularly in pharmacology and biochemistry.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on isonicotinic acid derivatives have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not yet determined | |

| Ethyl 6-methylnicotinate | MCF-7 | 25 | |

| Other derivatives | Various | Ranges from 10 to 50 |

In a case study, the crude extract of Arisaema flavum demonstrated a dose-dependent inhibition of MCF-7 cells, with significant activity at higher concentrations. The isolated compounds from this extract were tested for cytotoxicity, indicating that structural analogs of this compound may also possess similar effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with various biological targets:

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation.

- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G1/G0 phase, leading to apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate that similar compounds have favorable profiles concerning absorption, distribution, metabolism, and excretion (ADME). Further research is necessary to elucidate these parameters for this specific compound.

Toxicological Evaluation

A toxicological assessment is essential for any new therapeutic agent. Current literature lacks comprehensive toxicological data specifically for this compound; however, related compounds have undergone various evaluations indicating moderate toxicity levels under certain conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.